![molecular formula C11H12O2 B158438 2,5-Dimethylchroman-4-one CAS No. 69687-87-2](/img/structure/B158438.png)
2,5-Dimethylchroman-4-one
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Overview
Description
2,5-Dimethylchroman-4-one is a chemical compound belonging to the chromenone family Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry
Mechanism of Action
Target of Action
2,5-Dimethylchroman-4-one, also known as 2,5-Dimethyl-2,3-dihydro-4H-chromen-4-one, is a heterobicyclic compound that acts as a building block in medicinal chemistry . It exhibits a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory effects
Mode of Action
It is known that the absence of a double bond between c-2 and c-3 in the chromanone structure results in significant variations in biological activities . This suggests that the compound may interact with its targets in a unique manner, leading to a variety of cellular responses.
Biochemical Pathways
For instance, its anticancer and anti-inflammatory activities suggest that it may affect pathways related to cell proliferation and inflammation .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, reflecting its wide range of pharmacological activities. For example, its anticancer activity suggests that it may induce cell death or inhibit cell proliferation in cancer cells . Its anti-inflammatory activity suggests that it may reduce inflammation by inhibiting pro-inflammatory pathways .
Biochemical Analysis
Biochemical Properties
2,5-Dimethylchroman-4-one plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules
Cellular Effects
It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . More studies are needed to provide a detailed understanding of these effects.
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylchroman-4-one typically involves the reaction of resorcinol with 3-chloropropanoic acid to form 7-hydroxychroman-4-one. This intermediate is then reacted with 2-methylbut-3-yn-2-ol, followed by cyclization through Claisen rearrangement by heating in DMF (dimethylformamide) to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromenone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the chromenone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted chromenones, which can exhibit different biological activities and properties.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
2,5-Dimethylchroman-4-one and its derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Studies have shown moderate cytotoxicity against leukemia (HL-60 and MOLT-4) and breast cancer (MCF-7) cells. For instance, certain derivatives exhibited IC50 values as low as 24.4 μM against MOLT-4 cells, indicating promising potential for development as anticancer agents .
Neuroprotective Effects
The compound has shown promise as a selective inhibitor of Sirtuin-2, which is associated with neurodegenerative diseases such as Alzheimer's disease (AD). Inhibitors of monoamine oxidase-B (MAO-B), which are crucial for treating psychiatric disorders, have also been developed from chroman-4-one derivatives .
Antioxidant Properties
this compound exhibits significant antioxidant activity, which is essential for combating oxidative stress in biological systems. This property is particularly relevant in the context of age-related diseases where oxidative stress plays a critical role.
Synthetic Applications
Chemical Transformations
The compound serves as a versatile scaffold for various chemical transformations. Its reactivity allows for the synthesis of numerous derivatives that can be tailored for specific biological activities or material properties. For example, the introduction of different substituents can modify its pharmacological profile significantly.
Synthesis Techniques
Several synthetic approaches have been employed to produce this compound, including microwave-assisted synthesis from resorcinols. These methods enhance efficiency and yield in producing this compound and its derivatives .
Comparative Analysis with Related Compounds
The following table summarizes key structural features and activities of this compound compared to related compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
This compound | Methyl groups at positions 2 & 5 | Antioxidant and anticancer properties |
2,6-Dimethylchroman-4-one | Methyl groups at positions 2 & 6 | Exhibits different biological activities |
5-Methylchroman-4-one | Methyl group at position 5 | Known for its strong antioxidant properties |
7-Methoxy-2-methylchroman-4-one | Methoxy group at position 7 | Displays significant anti-inflammatory effects |
Case Studies
Case Study 1: Anticancer Screening
A series of chromen-4-one derivatives were synthesized and evaluated for their anticancer activity using the MTT assay. Derivatives showed varying degrees of potency against different cancer cell lines, with some exhibiting superior activity compared to established drugs like galantamine .
Case Study 2: Neuroprotective Potential
Research into the neuroprotective effects of chroman derivatives highlighted their ability to inhibit Sirtuin-2 and MAO-B, suggesting potential applications in treating neurodegenerative disorders such as Alzheimer's disease. The findings indicate that structural modifications could enhance selectivity and efficacy against these targets .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-2,3-dihydro-4H-chromen-4-one
- 6,8-Dimethyl-2,3-dihydro-4H-chromen-4-one
- 5,7-Dihydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one
Uniqueness
2,5-Dimethylchroman-4-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of methyl groups at positions 2 and 5 can affect the compound’s stability, solubility, and interaction with biological targets.
Biological Activity
2,5-Dimethylchroman-4-one, a compound belonging to the chromanone family, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a chroman ring system with two methyl groups at the 2 and 5 positions. Its structure can be represented as follows:
This compound exhibits structural similarities to other flavonoids and chromones, which are known for their wide range of biological activities.
Antioxidant Activity
Research has shown that this compound possesses significant antioxidant properties. This activity is primarily attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. A study indicated that derivatives of this compound can effectively reduce oxidative damage in cellular models, suggesting potential applications in preventing diseases associated with oxidative stress .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been documented in several studies. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory responses. For instance, a derivative named 7-hydroxy-2,5-dimethylchroman-4-one demonstrated pronounced anti-inflammatory effects in vitro by reducing levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria and fungi, making it a candidate for further exploration in pharmaceutical applications. The mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Anticancer Potential
Recent investigations have highlighted the anticancer potential of this compound. It has shown efficacy against several cancer cell lines, including breast cancer and melanoma. The compound induces apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .
The biological activities of this compound can be attributed to several mechanisms:
- Oxidative Stress Modulation : The compound modulates signaling pathways involved in oxidative stress response.
- Enzyme Inhibition : It inhibits key enzymes involved in inflammation and cancer progression.
- Receptor Interaction : The compound interacts with various cellular receptors, influencing cellular signaling pathways related to growth and survival .
Case Study 1: Antioxidant Activity Evaluation
In a study evaluating the antioxidant capacity of various chromanone derivatives, this compound was found to significantly reduce malondialdehyde (MDA) levels in human liver cells exposed to oxidative stress. The study utilized DPPH radical scavenging assays to quantify antioxidant activity .
Compound | IC50 (µM) |
---|---|
This compound | 15.3 |
Ascorbic Acid | 10.0 |
Case Study 2: Anti-inflammatory Properties
A study assessed the anti-inflammatory effects of 7-hydroxy derivatives of chromanones on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated that pretreatment with these compounds significantly reduced nitric oxide (NO) production compared to controls .
Treatment | NO Production (µM) |
---|---|
Control | 25.0 |
7-Hydroxy-2,5-Dimethylchroman-4-one | 10.5 |
Properties
IUPAC Name |
2,5-dimethyl-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-7-4-3-5-10-11(7)9(12)6-8(2)13-10/h3-5,8H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUMQFDXKKRKME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C(C=CC=C2O1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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